Ciprofloxacin+dexamethasone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

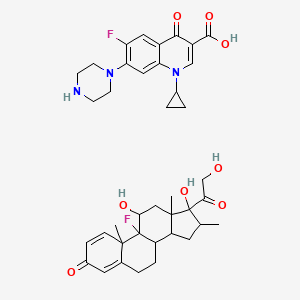

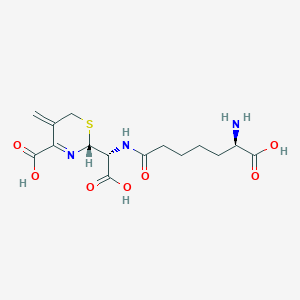

Ciprofloxacin and dexamethasone is a combination medication that includes ciprofloxacin, a synthetic broad-spectrum antibacterial agent, and dexamethasone, an anti-inflammatory corticosteroid. This combination is primarily used in the form of ear drops to treat infections such as acute otitis media and acute otitis externa . Ciprofloxacin is a fluoroquinolone antibiotic that targets bacterial DNA synthesis, while dexamethasone helps reduce inflammation associated with bacterial infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ciprofloxacin is synthesized through a multi-step process starting from 2,4-dichloro-5-fluoroacetophenone. The key steps involve cyclization, fluorination, and piperazine substitution . Dexamethasone is synthesized from prednisolone through a series of reactions including fluorination and hydroxylation .

Industrial Production Methods

In industrial settings, ciprofloxacin and dexamethasone are produced using high-performance liquid chromatography (HPLC) for simultaneous determination and quality control . The production involves the use of large-scale reactors and stringent quality control measures to ensure the purity and efficacy of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Ciprofloxacin and dexamethasone undergo various chemical reactions, including:

Oxidation: Ciprofloxacin can be oxidized to form quinolone derivatives.

Reduction: Dexamethasone can undergo reduction reactions to form its corresponding alcohol derivatives.

Substitution: Both compounds can participate in substitution reactions, such as halogenation and alkylation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide.

Major Products

Oxidation: Quinolone derivatives from ciprofloxacin.

Reduction: Alcohol derivatives from dexamethasone.

Substitution: Halogenated and alkylated derivatives of both compounds.

Aplicaciones Científicas De Investigación

Ciprofloxacin and dexamethasone have extensive applications in scientific research:

Mecanismo De Acción

Ciprofloxacin

Ciprofloxacin functions as a bactericide by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription . This inhibition leads to the disruption of bacterial DNA synthesis, ultimately causing bacterial cell death .

Dexamethasone

Dexamethasone exerts its anti-inflammatory effects by binding to glucocorticoid receptors, leading to the suppression of pro-inflammatory cytokines and mediators . This reduces inflammation and immune responses associated with bacterial infections .

Comparación Con Compuestos Similares

Similar Compounds

Neomycin/Polymyxin B/Hydrocortisone: Another combination used for otic infections, but with different antibacterial and anti-inflammatory agents.

Ofloxacin: A fluoroquinolone antibiotic similar to ciprofloxacin but used alone without a corticosteroid.

Prednisolone: A corticosteroid similar to dexamethasone but with different potency and pharmacokinetics.

Uniqueness

Ciprofloxacin and dexamethasone combination is unique due to its dual action of antibacterial and anti-inflammatory effects, providing comprehensive treatment for bacterial infections with associated inflammation . This combination has shown superior efficacy in reducing pain and inflammation compared to other similar compounds .

Propiedades

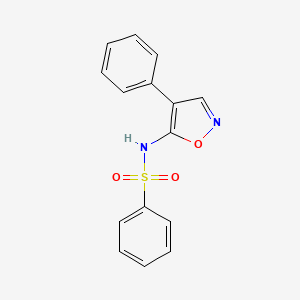

Fórmula molecular |

C39H47F2N3O8 |

|---|---|

Peso molecular |

723.8 g/mol |

Nombre IUPAC |

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29FO5.C17H18FN3O3/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;7-10,19H,1-6H2,(H,23,24) |

Clave InChI |

NTRHYMXQWWPZDD-UHFFFAOYSA-N |

SMILES canónico |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Furan-2-yl)-3-[2-hydroxyethyl(propan-2-yl)amino]propan-1-one](/img/structure/B10832209.png)

![2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;(3S)-3-[[2-[(3S)-3-[2-[5-ethyl-6-(methylamino)pyridin-2-yl]ethyl]-2-oxopyrrolidin-1-yl]acetyl]amino]-3-pyridin-3-ylpropanoic acid](/img/structure/B10832225.png)

![10-[2-(Dimethylamino)ethylamino]-10-oxodecanoic acid](/img/structure/B10832227.png)

![5-[3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B10832228.png)

![(4S)-5-[(2S)-1-[2-[(2S)-1-[(2S)-1-[(2S)-1-[(2S,3R)-1-[(2S)-1-[(2S)-6-amino-1-[(1S,2R)-1-carboxy-2-hydroxypropyl]imino-1-hydroxyhexan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-2-hydroxyethyl]imino-5-carbamimidamido-1-hydroxypentan-2-yl]imino-4-[[2-[[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-amino-1-hydroxyethylidene)amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-47-[N-[(1S)-1-carboxy-3-hydroxy-3-iminopropyl]-C-hydroxycarbonimidoyl]-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosahydroxy-83-[(1R)-1-hydroxyethyl]-53-(2-hydroxy-2-iminoethyl)-62-(3-hydroxy-3-iminopropyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononaconta-7,10,13,16,19,22,25,28,31,34,37,40,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosaen-42-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-5-hydroxypentanoic acid](/img/structure/B10832281.png)